2-Cyclohexene-1-ethanol
Overview
Description
2-Cyclohexene-1-ethanol is an organic compound with the molecular formula C8H14O. It is a colorless liquid with a mild, pleasant odor. This compound is a derivative of cyclohexene, featuring a hydroxyl group (-OH) attached to the ethyl side chain. It is used in various chemical synthesis processes and has applications in different fields, including pharmaceuticals and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Cyclohexene-1-ethanol can be synthesized through several methods. One common approach involves the reduction of 2-cyclohexene-1-one using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) as reducing agents. The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Industrial Production Methods: In industrial settings, this compound is often produced via catalytic hydrogenation of 2-cyclohexene-1-one. This process involves the use of a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction is carried out in a solvent like ethanol or methanol, and the product is purified through distillation or recrystallization.
Types of Reactions:
Oxidation: this compound can be oxidized to form 2-cyclohexene-1-one using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to cyclohexanol using strong reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups like halides.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in ethanol.
Substitution: Hydrochloric acid (HCl) or thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed:
Oxidation: 2-Cyclohexene-1-one.
Reduction: Cyclohexanol.
Substitution: 2-Cyclohexene-1-chloride.
Scientific Research Applications
2-Cyclohexene-1-ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: this compound is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Cyclohexene-1-ethanol involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the hydroxyl group is first protonated, followed by the removal of water to form a carbocation intermediate. This intermediate then undergoes further transformation to yield the desired product. The compound’s reactivity is influenced by the presence of the double bond and the hydroxyl group, which can participate in various chemical reactions.
Comparison with Similar Compounds
Cyclohexanol: A saturated alcohol with similar reactivity but lacks the double bond present in 2-Cyclohexene-1-ethanol.
2-Cyclohexene-1-one: An oxidized form of 2-C
Properties
IUPAC Name |
2-cyclohex-2-en-1-ylethanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c9-7-6-8-4-2-1-3-5-8/h2,4,8-9H,1,3,5-7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXKMMWGHYIZNSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10455663 | |
Record name | 2-Cyclohexene-1-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10455663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16452-34-9 | |
Record name | 2-Cyclohexene-1-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10455663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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